molecular formula C17H16ClN5O3 B11676539 6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile

6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile

Cat. No.: B11676539
M. Wt: 373.8 g/mol
InChI Key: FPRASYRHJBBQDN-UHFFFAOYSA-N
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Description

6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyranopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-chloro-3-nitrobenzaldehyde with tert-butyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyranopyrazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and nitro groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C17H16ClN5O3

Molecular Weight

373.8 g/mol

IUPAC Name

6-amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H16ClN5O3/c1-17(2,3)14-13-12(8-4-5-10(18)11(6-8)23(24)25)9(7-19)15(20)26-16(13)22-21-14/h4-6,12H,20H2,1-3H3,(H,21,22)

InChI Key

FPRASYRHJBBQDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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